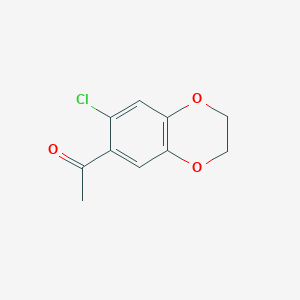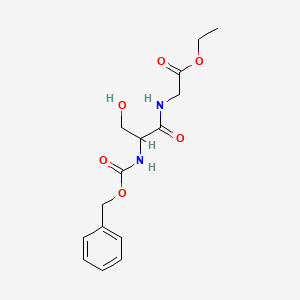
Z-Ser-gly-oet
Übersicht
Beschreibung
Z-Ser-gly-oet is a useful research compound. Its molecular formula is C15H20N2O6 and its molecular weight is 324.33 g/mol. The purity is usually 95%.
BenchChem offers high-quality Z-Ser-gly-oet suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Z-Ser-gly-oet including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Peptide-Based Fluorescent Chemical Sensors : A peptide-based fluorescent chemical sensor, incorporating a similar sequence to Z-Ser-gly-oet, was developed for the detection of zinc ions. This sensor operates on fluorescence resonance energy transfer (FRET) principles, with tryptophan serving as the donor and the dansyl fluorophore as the acceptor (Zhang et al., 2019).
Study of Autoimmune Diseases : Research involving peptides that resemble Z-Ser-gly-oet has been instrumental in studying autoimmune diseases. For instance, a study utilized a peptide from the mouse zona pellucida, which included a sequence similar to Z-Ser-gly-oet, to induce ovarian autoimmune disease in mice, providing insights into premature ovarian failure in women (Rhim et al., 1992).
Amide Bond Hydrolysis in Peptides : The hydrolysis of peptides including Gly-Ser, which shares similarity with Z-Ser-gly-oet, has been studied using a dimeric zirconium(IV)-substituted Keggin type polyoxometalate. This research provides important insights into the hydrolysis mechanisms of such peptides, relevant in biochemical and pharmaceutical applications (Ly et al., 2013).
Peptide Adsorption Studies Using Surface-Enhanced Raman Spectroscopy : Studies on the adsorption of dipeptides and tripeptides on colloidal silver surfaces, utilizing techniques like Surface-enhanced Raman spectroscopy (SERS), have been conducted. These studies, involving peptides similar to Z-Ser-gly-oet, help in understanding the interaction mechanisms of peptides with metal surfaces, which is crucial in nanotechnology and biosensing (Herne et al., 1991).
Oxidation Studies in Peptides : Research has been conducted on the oxidation of Z-Thr-Gly-OR and Z-Ser-Gly-OR, closely related to Z-Ser-gly-oet. These studies reveal insights into the oxidation products and their interconversions, which are significant in understanding peptide chemistry and reactions (Giormani et al., 1985).
Eigenschaften
IUPAC Name |
ethyl 2-[[3-hydroxy-2-(phenylmethoxycarbonylamino)propanoyl]amino]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O6/c1-2-22-13(19)8-16-14(20)12(9-18)17-15(21)23-10-11-6-4-3-5-7-11/h3-7,12,18H,2,8-10H2,1H3,(H,16,20)(H,17,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOONJGSLKPDXCV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNC(=O)C(CO)NC(=O)OCC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Z-Ser-gly-oet | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



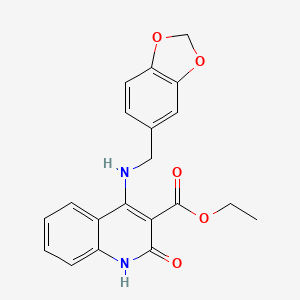

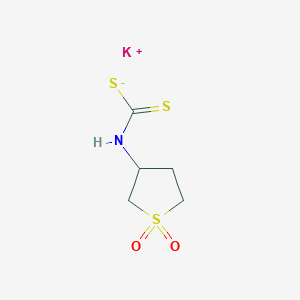
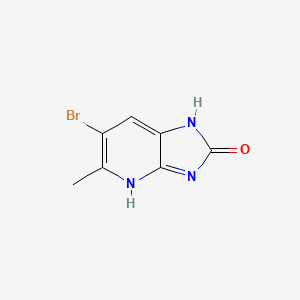
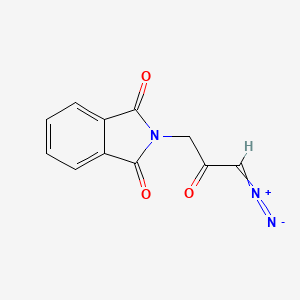
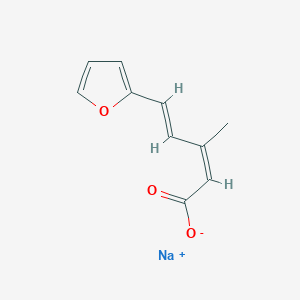



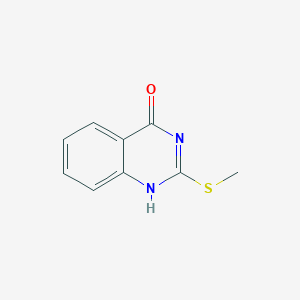
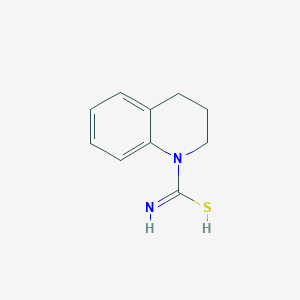
![{1-[(1Z)-3-(biphenyl-4-yl)-3-oxo-1-phenylprop-1-en-2-yl]pyridin-2(1H)-ylidene}propanedinitrile](/img/structure/B7783150.png)
